2-Methylpropyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Methylpropyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methylpropyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: It can be used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds such as thiazoles and thiophenes, which also exhibit diverse biological activities .
Uniqueness
What sets 2-Methylpropyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate apart is its specific combination of functional groups and its potential for unique interactions in chemical and biological systems.
Properties
Molecular Formula |
C14H17BrN2O3S |
---|---|
Molecular Weight |
373.27 g/mol |
IUPAC Name |
2-methylpropyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H17BrN2O3S/c1-7(2)6-20-13(18)11-8(3)16-14(19)17-12(11)9-4-5-10(15)21-9/h4-5,7,12H,6H2,1-3H3,(H2,16,17,19) |
InChI Key |
BDRNUWQVKDPMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(S2)Br)C(=O)OCC(C)C |
Origin of Product |
United States |
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